molecular formula C19H14FN3O4S B2364600 3-(2-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one CAS No. 1396583-92-8

3-(2-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2364600
CAS RN: 1396583-92-8
M. Wt: 399.4
InChI Key: KMKPXIGYAIYKBC-UHFFFAOYSA-N
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Description

3-(2-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C19H14FN3O4S and its molecular weight is 399.4. The purity is usually 95%.
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Scientific Research Applications

Antitubercular Activity

Benzothiazole derivatives have been recognized for their potential in combating tuberculosis. The presence of the 4-fluorobenzo[d]thiazol moiety within the compound’s structure could be indicative of antitubercular properties . Research has shown that new benzothiazole derivatives exhibit significant inhibitory activity against Mycobacterium tuberculosis, and the compound may serve as a lead molecule for further development of antitubercular agents.

Enzyme Inhibition

The structural complexity of the compound suggests its potential as an enzyme inhibitor. Specifically, it could be investigated for its inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), which plays a role in regulating insulin signaling and is a target for antidiabetic drug development .

Development of Diagnostic Agents

The fluorine atom present in the compound’s structure allows for the possibility of developing radiotracers for diagnostic purposes. Fluorine-18 labeled compounds, for example, are used in positron emission tomography (PET) imaging to detect hypoxia and tau pathology .

properties

IUPAC Name

3-[2-[3-[(4-fluoro-1,3-benzothiazol-2-yl)oxy]azetidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN3O4S/c20-12-4-3-7-15-17(12)21-18(28-15)26-11-8-22(9-11)16(24)10-23-13-5-1-2-6-14(13)27-19(23)25/h1-7,11H,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMKPXIGYAIYKBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C3=CC=CC=C3OC2=O)OC4=NC5=C(C=CC=C5S4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-(3-((4-fluorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one

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